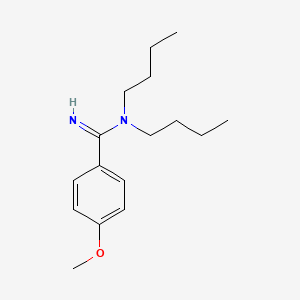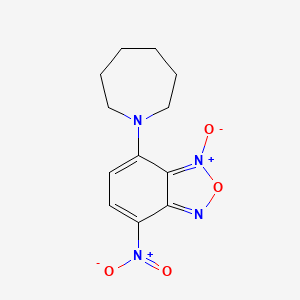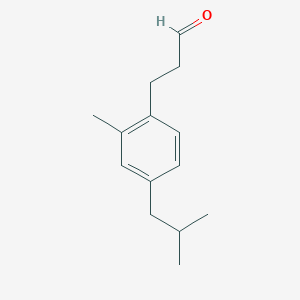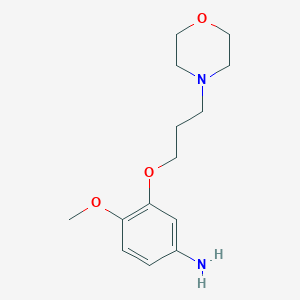![molecular formula C32H26O6 B13988181 Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate CAS No. 5169-74-4](/img/structure/B13988181.png)
Bis(2-[1,1'-biphenyl]-4-yl-2-oxoethyl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is a chemical compound that features two biphenyl groups connected by a succinate linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate typically involves the reaction of biphenyl derivatives with succinic anhydride under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods
In industrial settings, the production of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate can undergo various chemical reactions, including:
Oxidation: The biphenyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl quinones, while reduction can produce biphenyl alcohols .
科学的研究の応用
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Bis(2-carboxyphenyl) succinate: Similar in structure but with carboxylic acid groups instead of oxoethyl groups.
Biphenyl dimethyl dicarboxylate: Features dimethyl ester groups instead of oxoethyl groups.
Uniqueness
Bis(2-[1,1’-biphenyl]-4-yl-2-oxoethyl) succinate is unique due to its specific ester linkage and the presence of oxoethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
5169-74-4 |
|---|---|
分子式 |
C32H26O6 |
分子量 |
506.5 g/mol |
IUPAC名 |
bis[2-oxo-2-(4-phenylphenyl)ethyl] butanedioate |
InChI |
InChI=1S/C32H26O6/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)21-37-31(35)19-20-32(36)38-22-30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChIキー |
YTPMLOPTIJUJTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13988150.png)

![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B13988159.png)




![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)
